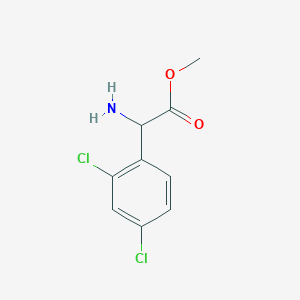
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-2-(2,4-dichlorophenyl)acetate” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is also known as “Clopidogrel Impurity 87” and "Methyl Amino(2,4-dichlorophenyl)acetate" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-(2,4-dichlorophenyl)acetate” consists of a methyl ester group attached to a 2-amino-2-(2,4-dichlorophenyl)acetate moiety . The InChI code for this compound is 1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(2,4-dichlorophenyl)acetate” is a solid under normal conditions . It has a molecular weight of 234.08 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Preparation
Large-Scale Preparation for Resin Anchorage : Methyl 2-amino-2-(2,4-dichlorophenyl)acetate has been used in the synthesis of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, a key intermediate for anchoring the first amino acid on amine-functionalized polymers. This process is significant in peptide synthesis (Rene & Badet, 1994).
Optimized Synthesis Conditions : Research has explored optimized synthesis conditions for related compounds, like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which shares structural similarities with methyl 2-amino-2-(2,4-dichlorophenyl)acetate. This research is crucial for enhancing yield and purity in chemical synthesis (Wang Guo-hua, 2008).
Role in Clopidogrel Synthesis : It is a critical intermediate in the improved synthesis of Clopidogrel sulfate, a widely used antiplatelet medication. The synthesis process highlights the compound's importance in pharmaceutical manufacturing (Hu Jia-peng, 2012).
Chemical Research and Applications
Antimicrobial Agent Synthesis : Studies have shown the compound's role in synthesizing formazans and other derivatives with antimicrobial properties. These compounds have been evaluated for their activity against pathogenic bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobials (Sah, Bidawat, Seth, & Gharu, 2014).
Applications in Organic Electronics : Research involving the synthesis of stable organic radicals linked to this compound has implications for developing semiconducting polymers with high spin multiplicity. This research opens avenues for its application in organic electronic devices (Domingo et al., 2000).
Environmental Remediation : The compound has been implicated in studies investigating the degradation of environmental pollutants like 2,4-dichlorophenoxyacetic acid under methanogenic conditions. This research is vital for developing strategies to remediate polluted soils (Yang et al., 2017).
Structural and Molecular Studies
Molecular Docking and Vibrational Studies : Investigations into the vibrational, structural, electronic, and optical properties of derivatives of this compound contribute to understanding its potential in pharmacological applications. Such studies are crucial for drug development and understanding molecular interactions (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Catalysis in Chemical Reactions : Research has also focused on the catalytic properties of derivatives of methyl 2-amino-2-(2,4-dichlorophenyl)acetate in various chemical reactions, such as the hydrolysis of aryl acetates, contributing to the field of organic chemistry and catalysis (Deady & Finlayson, 1983).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(2,4-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOMIBWFHLOTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)
![4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2362511.png)
![N-[3-(dimethylamino)propyl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B2362514.png)
![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine](/img/structure/B2362517.png)
![Benzyl N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2362519.png)


